molecular formula C23H22N8O B1679340 Ripisartan CAS No. 148504-51-2

Ripisartan

Cat. No.: B1679340
CAS No.: 148504-51-2
M. Wt: 426.5 g/mol
InChI Key: OLJAPHMBAMBVKL-UHFFFAOYSA-N
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Description

Ripisartan is a synthetic compound known for its role as an angiotensin II receptor antagonist. It is primarily used in the treatment of hypertension due to its ability to bind to angiotensin II receptors, thereby dilating blood vessels and lowering blood pressure . This compound is orally active, making it convenient for therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ripisartan involves multiple steps, starting from commercially available starting materials. The key steps typically include:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. This often involves the use of reagents such as sodium hydride and dimethylformamide under controlled temperatures.

    Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s activity. This may include nitration, reduction, and alkylation reactions.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Key considerations include:

    Reaction Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Catalysts and Reagents: Using high-quality catalysts and reagents to improve reaction rates and selectivity.

    Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ripisartan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ripisartan has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study receptor-ligand interactions and to develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and signaling pathways, particularly those involving angiotensin II receptors.

    Medicine: Explored for its potential therapeutic effects in treating hypertension and related cardiovascular conditions.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

Ripisartan exerts its effects by binding to angiotensin II receptors, specifically the AT1 receptor subtype . This binding inhibits the action of angiotensin II, a peptide hormone that causes vasoconstriction and increases blood pressure. By blocking these receptors, this compound promotes vasodilation, leading to a reduction in blood pressure. The molecular pathways involved include the inhibition of calcium influx into vascular smooth muscle cells, which prevents contraction and promotes relaxation of blood vessels.

Comparison with Similar Compounds

Ripisartan is part of a class of compounds known as angiotensin II receptor antagonists. Similar compounds include:

    Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.

    Valsartan: Known for its high potency and longer duration of action compared to this compound.

    Irbesartan: Offers additional benefits in terms of renal protection in patients with diabetes.

This compound is unique in its specific binding affinity and oral bioavailability, making it a valuable option in the treatment of hypertension.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

5-methyl-7-propyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3H-[1,2,4]triazolo[1,5-c]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N8O/c1-3-6-20-19(22-25-23(32)28-31(22)14(2)24-20)13-15-9-11-16(12-10-15)17-7-4-5-8-18(17)21-26-29-30-27-21/h4-5,7-12H,3,6,13H2,1-2H3,(H,28,32)(H,26,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJAPHMBAMBVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC(=O)NN2C(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164001
Record name Ripisartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148504-51-2
Record name Ripisartan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148504-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ripisartan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148504512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ripisartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIPISARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LQ7OQP653
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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